3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for mixing, monitoring, and purification enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features and biological activities.
3,5-Dichlorophenyl isocyanate: An intermediate used in the synthesis of various dichlorophenyl derivatives.
3,5-Dichlorophenylhydrazine hydrochloride: A building block for the synthesis of bioactive compounds.
Uniqueness
3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione stands out due to its unique imidazolidine-2,4-dione ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
27502-19-8 |
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Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-11(2)9(16)15(10(17)14-11)8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,17) |
InChI Key |
KXXIUDVDNPVBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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